molecular formula C11H10N2O2S B13676883 Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate

Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate

Cat. No.: B13676883
M. Wt: 234.28 g/mol
InChI Key: LGFYWVXYEAKBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate typically involves the condensation of 3-methyl-4-pyridinecarboxaldehyde with thioamide under acidic conditions, followed by cyclization and esterification. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit or activate biochemical pathways by binding to active sites of enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored biological activities .

Biological Activity

Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C12H12N2O2SC_{12}H_{12}N_{2}O_{2}S. Its structure features a thiazole ring fused with a methyl-substituted pyridine, which contributes to its unique chemical properties and biological activities. The presence of both thiazole and pyridine moieties enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antibacterial properties against various pathogens. Notably, studies have shown efficacy against:

  • Mycobacterium tuberculosis
  • Staphylococcus aureus

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted that thiazole derivatives can inhibit tubulin polymerization, a critical process in cell division, thereby exerting antiproliferative effects on cancer cells. For instance, structural modifications of related thiazole compounds have led to enhanced cytotoxicity against prostate cancer and melanoma cells, with IC50 values in the low nanomolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific structural features. The methyl substitution on both the thiazole and pyridine rings is believed to influence its binding affinity to various biological targets. Comparative analysis with similar compounds has revealed insights into how structural variations affect activity:

Compound NameMolecular FormulaKey Features
Methyl 2-(pyridin-2-yl)thiazole-4-carboxylateC10H8N2O2SLacks methyl substitution on pyridine; simpler structure
Ethyl 4-methyl-2-(3-pyridyl)thiazole-5-carboxylateC12H12N2O2SDifferent position of carboxylate; broader applications
Phenyl(pyridin-4-yl)methyl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylateC21H16N4O2SMore complex structure; higher molecular weight

This table illustrates how this compound stands out due to its unique methyl substitution pattern, which may enhance its biological activity compared to structurally similar compounds .

The mechanism of action for this compound involves interaction with biomolecules such as DNA and proteins. Spectroscopic methods like UV-visible spectroscopy have been employed to study these interactions, providing insights into binding constants and elucidating the compound's therapeutic potential .

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiazole derivatives similar to this compound:

  • Anticancer Efficacy : A study demonstrated that thiazole-based compounds exhibited significant growth inhibition in various cancer cell lines, including HT29 (colon cancer) and A431 (epidermoid carcinoma), with some compounds showing IC50 values lower than established chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : In vitro testing revealed that certain thiazole derivatives demonstrated potent activity against resistant strains of bacteria, suggesting their potential as novel antibiotics .

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

methyl 2-(3-methylpyridin-4-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H10N2O2S/c1-7-5-12-4-3-8(7)10-13-9(6-16-10)11(14)15-2/h3-6H,1-2H3

InChI Key

LGFYWVXYEAKBEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2=NC(=CS2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.